molecular formula C3H3ClO2 B1581750 2-Oxopropanoyl chloride CAS No. 5704-66-5

2-Oxopropanoyl chloride

Cat. No.: B1581750
CAS No.: 5704-66-5
M. Wt: 106.51 g/mol
InChI Key: AUUTXOKCFQTKPL-UHFFFAOYSA-N
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Description

2-Oxopropanoyl chloride, also known as pyruvyl chloride, is an organic compound with the molecular formula C3H3ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a carbonyl group and a chloride group, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Mode of Action

2-Oxopropanoyl chloride is an acyl chloride, a type of carboxylic acid derivative. These compounds are highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. In a biological context, this nucleophile could be an amine group on an amino acid residue in a protein, leading to the formation of an amide bond. This reactivity allows this compound to form covalent bonds with biological targets, potentially altering their function .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, reactive molecule, it is likely to be rapidly metabolized and excreted. Its bioavailability would depend on factors such as the route of administration and the presence of any carriers or delivery systems .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with. These effects could range from changes in protein function to cellular damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity might be affected by the pH of the environment, as certain nucleophilic groups are more reactive under specific pH conditions. Additionally, its stability could be affected by temperature and the presence of other reactive species .

Preparation Methods

2-Oxopropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pyruvic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group of pyruvic acid into an acyl chloride group .

Chemical Reactions Analysis

2-Oxopropanoyl chloride undergoes a variety of chemical reactions due to its reactive acyl chloride group. Some of the key reactions include:

Scientific Research Applications

2-Oxopropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: This compound is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

2-Oxopropanoyl chloride can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to the presence of a carbonyl group adjacent to the acyl chloride group. This structural feature imparts distinct reactivity and makes it particularly useful in certain synthetic applications .

Similar Compounds

  • Acetyl chloride (CH3COCl)
  • Benzoyl chloride (C6H5COCl)
  • Propionyl chloride (C2H5COCl)

Properties

IUPAC Name

2-oxopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUTXOKCFQTKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334733
Record name 2-oxopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-66-5
Record name 2-oxopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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